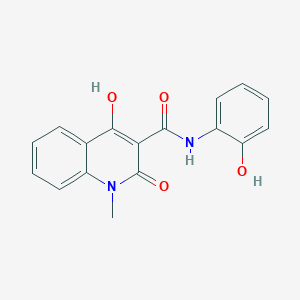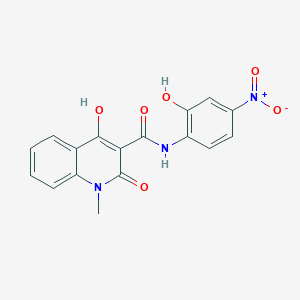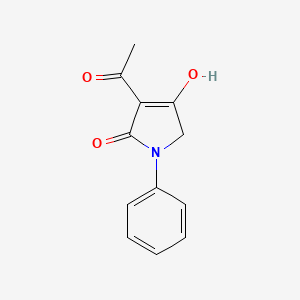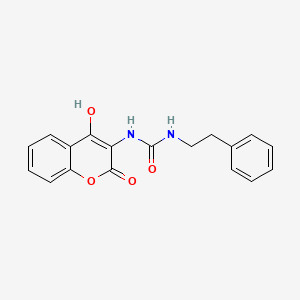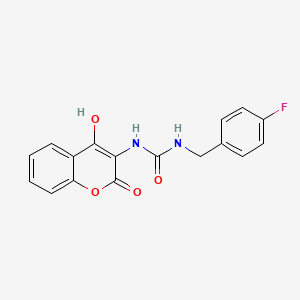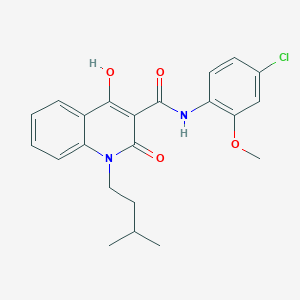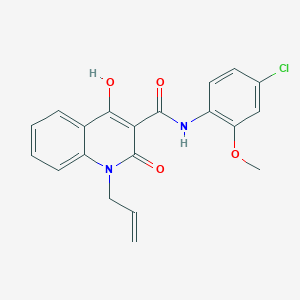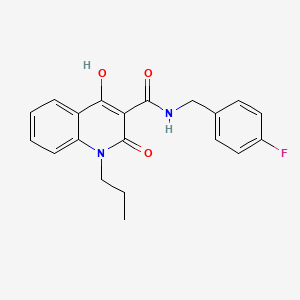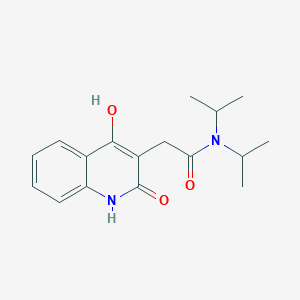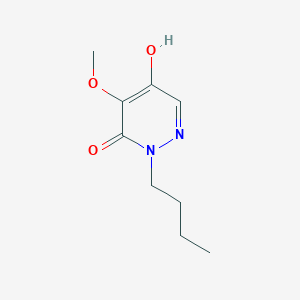
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase-2 (COX-2) enzymes. It was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone selectively inhibits the activity of COX-2 enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By blocking the activity of COX-2 enzymes, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone reduces inflammation and pain without affecting the activity of COX-1 enzymes, which are involved in the synthesis of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. It inhibits the production of prostaglandins, which are involved in inflammation and pain. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and angiogenesis. 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is its selectivity for COX-2 enzymes, which allows researchers to study the specific effects of COX-2 inhibition without affecting the activity of COX-1 enzymes. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been extensively studied and is widely available for use in scientific research. However, one limitation of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is its potential to cause off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone. One area of interest is the development of new drugs that target COX-2 enzymes with greater selectivity and potency. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone may have applications in the treatment of various inflammatory and cancerous conditions. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone.
Métodos De Síntesis
The synthesis of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone involves the reaction of 2-butyl-4-chloro-5-methoxy-3(2H)-pyridazinone with sodium hydroxide and 4-(methylsulfonyl) phenylboronic acid. The resulting compound is then purified through recrystallization to obtain 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone in its pure form.
Aplicaciones Científicas De Investigación
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been widely used in scientific research as a tool to study the role of COX-2 enzymes in various physiological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been used to investigate the mechanisms of action of other drugs and to develop new drugs that target COX-2 enzymes.
Propiedades
IUPAC Name |
2-butyl-5-hydroxy-4-methoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-5-11-9(13)8(14-2)7(12)6-10-11/h6,12H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSOSVNJLNBFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-hydroxy-4-methoxypyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



